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Abstract

(+)-Intermedine is a naturally occurring pyrrolizidine alkaloid (PA) found in numerous plant
species, particularly within the Boraginaceae family, such as comfrey (Symphytum officinale).
[1] As a member of the retronecine-type monoester PAs, (+)-Intermedine is a significant
phytotoxin known for its hepatotoxic, genotoxic, and potential carcinogenic effects.[2][3] This
technical guide provides a comprehensive overview of (+)-Intermedine, detailing its chemical
properties, biosynthesis, mechanisms of toxicity, and the analytical and experimental
methodologies used in its study. The information presented herein is intended to serve as a
critical resource for researchers in toxicology, pharmacology, and drug development
investigating the impact of pyrrolizidine alkaloids on human and animal health.

Introduction to (+)-Intermedine

Pyrrolizidine alkaloids are a large class of secondary metabolites produced by plants as a
defense mechanism against herbivores.[4] Human exposure typically occurs through the
consumption of herbal medicines, teas, and contaminated food products like honey and grains.
[2] PAs are notorious for causing hepatic sinusoidal obstruction syndrome (HSOS), a life-
threatening condition characterized by the blockage of hepatic veins.[2]

© 2025 BenchChem. All rights reserved. 1/16 Tech Support


https://www.benchchem.com/product/b085719?utm_src=pdf-interest
https://www.benchchem.com/product/b085719?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8181757/
https://www.benchchem.com/product/b085719?utm_src=pdf-body
https://www.researchgate.net/publication/283005421_Pyrrolizidine_Alkaloid-Induced_Hepatotoxicity
https://pmc.ncbi.nlm.nih.gov/articles/PMC6376482/
https://www.benchchem.com/product/b085719?utm_src=pdf-body
https://www.benchchem.com/product/b085719?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7261731/
https://www.researchgate.net/publication/283005421_Pyrrolizidine_Alkaloid-Induced_Hepatotoxicity
https://www.researchgate.net/publication/283005421_Pyrrolizidine_Alkaloid-Induced_Hepatotoxicity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

(+)-Intermedine, a monoester PA, is structurally related to its epimer, lycopsamine, and they
often coexist in the same plant.[5] While sometimes considered less toxic than its diester
counterparts, studies have demonstrated that (+)-Intermedine exhibits significant dose-
dependent cytotoxicity and plays a role in the overall toxicity of PA-containing preparations.[5]
[6] Its toxic effects are not inherent to the molecule itself but arise from metabolic activation in
the liver.[7]

Chemical and Physical Properties

(+)-Intermedine is a carboxylic ester resulting from the condensation of the necine base
retronecine and (2S,3R)-2,3-dihydroxy-2-isopropylbutanoic acid.[1]

Property Value Source
Molecular Formula C15H25NOs [1]
Molecular Weight 299.36 g/mol [1]

[(7TR,8R)-7-hydroxy-5,6,7,8-
tetrahydro-3H-pyrrolizin-1-

IUPAC Name yllmethyl (2S)-2-hydroxy-2- [1]
[(AR)-1-hydroxyethyl]-3-
methylbutanoate

CAS Number 10285-06-0 [1]
Not specified, typically isolated

Appearance
as a solid or oll

Biosynthesis

The biosynthesis of lycopsamine-type PAs, including (+)-Intermedine, begins with the
conversion of putrescine and spermidine into homospermidine.[8] This core pathway leads to
the formation of the necine base, which is then esterified with necic acids. The key enzyme in
this pathway, homospermidine synthase, has evolved independently in different plant lineages.
[8] The subsequent steps involve structural modifications of the necine base and esterification
to form the final PA structure.[8]
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Mechanism of Toxicity

The toxicity of (+)-Intermedine is contingent upon its metabolic activation, primarily by
cytochrome P450 (CYP) enzymes in the liver, particularly the CYP3A subfamily.[7][9] This
process converts the parent alkaloid into highly reactive pyrrolic esters, such as
dehydrointermedine.[5] These electrophilic metabolites are responsible for the subsequent

cellular damage.
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Caption: Metabolic activation and cellular damage pathways of (+)-Intermedine.

© 2025 BenchChem. All rights reserved. 4/16 Tech Support


https://www.benchchem.com/product/b085719?utm_src=pdf-body-img
https://www.benchchem.com/product/b085719?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Hepatotoxicity: Mitochondria-Mediated Apoptosis

The primary mechanism of (+)-Intermedine-induced hepatotoxicity is the induction of
mitochondria-mediated apoptosis.[6][10] Reactive metabolites cause cellular damage that

triggers a cascade of events leading to programmed cell death.

o Generation of Reactive Oxygen Species (ROS): The formation of pyrrole-protein adducts

and cellular stress leads to an overproduction of ROS.[6][11]

o Mitochondrial Dysfunction: Excessive ROS damages mitochondria, leading to a loss of the

mitochondrial membrane potential (MMP).[6][10]

e Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome ¢

into the cytoplasm.[6][10]

o Caspase Activation: Cytochrome c, along with Apaf-1, forms the apoptosome, which
activates initiator caspase-9. Caspase-9 then activates executor caspase-3, which
orchestrates the dismantling of the cell, leading to apoptosis.[12]
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Caption: Mitochondria-mediated apoptosis pathway induced by (+)-Intermedine.
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Endoplasmic Reticulum (ER) Stress

In addition to mitochondrial pathways, PAs, including the combination of intermedine and
lycopsamine, can induce hepatotoxicity through endoplasmic reticulum (ER) stress.[5] The
accumulation of unfolded or misfolded proteins due to adduct formation triggers the unfolded
protein response (UPR).[13] Chronic or severe ER stress can activate pro-apoptotic pathways,
such as the PERK/elF2a/ATF4/CHOP pathway, contributing to cell death.[1][5]

Genotoxicity

The reactive pyrrolic metabolites of (+)-Intermedine are genotoxic.[3] They can covalently bind
to DNA, forming pyrrole-DNA adducts.[3][7] This interaction can lead to DNA cross-linking, DNA
breaks, chromosomal aberrations, and gene mutations, which are the underlying mechanisms
for the carcinogenicity of PAs.[3][14] The signature mutation type for PAs is often a G:C to T:A
transversion.[3]

Quantitative Toxicological Data

The following table summarizes the available in vitro cytotoxicity data for (+)-Intermedine and
related PAs. Data for in vivo acute toxicity (LDso) of (+)-Intermedine specifically is not readily
available in the cited literature; however, related PAs demonstrate significant toxicity in animal
models.
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Compound Cell Line Assay Endpoint Value (pM) Source
*) Primary
+)-
. Mouse CCK-8 ICso 165.13 [15]
Intermedine
Hepatocytes
Human
Hepatocytes CCK-8 ICso 239.39 [15]
(HepD)
Mouse
Hepatoma CCK-8 ICso 161.82 [15]
(H22)
Human
Hepatocellula
, CCK-8 ICso 189.11 [15]
r Carcinoma
(HepG2)
Human
Lycopsamine Hepatocytes CCK-8 ICso 164.06 [15]
(HepD)
Human
Retrorsine Hepatocytes CCK-8 ICso 126.55 [15]
(HepD)
Human
Senecionine Hepatocytes CCK-8 ICs0 173.71 [15]
(HepD)
Human
Intermedine
) Hepatocytes CCK-8 ICso0 257.98 [15]
N-oxide
(HepD)

ICso0 (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a
biological process by 50%.

Experimental Protocols
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This section provides detailed methodologies for key experiments used to characterize the
toxicity of (+)-Intermedine.

Extraction and Isolation from Plant Material

This protocol is a generalized procedure for extracting PAs like (+)-Intermedine from comfrey
root.
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Caption: General workflow for the extraction and isolation of (+)-Intermedine.
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Extraction: Dried and powdered plant material (e.g., comfrey root) is extracted with an
acidified solvent, such as 50% methanol acidified with citric acid, to ensure the extraction of
both free base PAs and their N-oxides.[16]

Enrichment: The crude extract is subjected to liquid-liquid partitioning. An initial partition
between dilute aqueous acid and a non-polar solvent like n-butanol enriches the alkaloids in
the aqueous phase.[16]

Reduction of N-oxides: PA N-oxides are often more abundant than their free base
counterparts. To analyze total PAs, the N-oxides in the enriched extract are reduced to their
tertiary amine forms using a reducing agent like zinc dust in an acidic solution.[16]

Purification: The solution is made alkaline (pH 9-10) with ammonia, and the free base PAs
are extracted into an organic solvent such as chloroform.[16]

Chromatography: The resulting alkaloid-rich fraction is further purified using techniques like
flash chromatography followed by preparative high-performance liquid chromatography
(HPLC) to isolate pure (+)-Intermedine.[17]

Identification: The identity and purity of the isolated compound are confirmed using mass
spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[17]

In Vitro Cytotoxicity Assessment (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability.
[18][19]

o Cell Seeding: Plate hepatocytes (e.g., HepD, HepG2) in a 96-well plate at a density of
approximately 5,000 cells/well in 100 pL of culture medium. Incubate for 24 hours (37°C, 5%
CO2) to allow for cell attachment.[19]

» Treatment: Prepare various concentrations of (+)-Intermedine (e.g., 0, 20, 50, 75, and 100
png/mL) in the appropriate culture medium.[15] Remove the old medium from the wells and
add 100 pL of the medium containing the different concentrations of (+)-Intermedine.

¢ Incubation: Incubate the plate for a specified period (e.g., 24, 48 hours).[19]
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» Reagent Addition: Add 10 pL of CCK-8 solution to each well.[19]

e Final Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will
reduce the WST-8 reagent in the kit to a yellow-colored formazan product.

e Measurement: Measure the absorbance at 450 nm using a microplate reader. The amount of
formazan produced is directly proportional to the number of living cells.[18]

o Calculation: Cell viability is calculated as a percentage relative to the untreated control cells.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This dual-staining method distinguishes between viable, early apoptotic, and late
apoptotic/necrotic cells using flow cytometry.[20]

e Cell Culture and Treatment: Seed cells (e.g., 1 x 10° cells in a T25 flask) and treat with
desired concentrations of (+)-Intermedine (e.g., 0, 20, 50 pg/mL) for 24 hours.[15][20]

o Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold 1X
PBS.

o Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10°
cells/mL.

e Staining: Transfer 100 uL of the cell suspension to a flow cytometry tube. Add 5 pL of
Annexin V-FITC and 5 pL of Propidium lodide (PI) staining solution.[21]

 Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the
dark.[22]

e Analysis: Add 400 pL of 1X Binding Buffer to each tube and analyze immediately by flow
cytometry.

o Viable cells: Annexin V-negative and Pl-negative.
o Early apoptotic cells: Annexin V-positive and Pl-negative.

o Late apoptotic/necrotic cells: Annexin V-positive and Pl-positive.
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Intracellular ROS Measurement (DCFH-DA Assay)

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe used to detect
intracellular ROS.[11][23]

o Cell Culture and Treatment: Seed cells in a suitable format (e.g., 24-well plate). Treat cells
with various concentrations of (+)-Intermedine for the desired time.[23]

e Probe Loading: Prepare a working solution of DCFH-DA (e.g., 10-25 puM) in serum-free
medium immediately before use. Remove the treatment medium, wash the cells once with
medium, and then add the DCFH-DA working solution.[23][24]

 Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark. During this time, cellular
esterases cleave the diacetate group, trapping the probe inside the cell.[23][25]

e Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any
extracellular probe.

o Measurement: Add PBS to the wells and measure the fluorescence intensity using a
fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm).
ROS within the cells oxidize the non-fluorescent DCFH to the highly fluorescent DCF. The
fluorescence intensity is proportional to the amount of ROS.[23][26]

Conclusion and Future Perspectives

(+)-Intermedine is a pyrrolizidine alkaloid of significant toxicological concern due to its
widespread occurrence and proven hepatotoxicity and genotoxicity. Its mechanism of action,
centered on metabolic activation to reactive pyrrolic esters, leads to a cascade of cellular
damage, primarily through mitochondria-mediated apoptosis and ER stress. The quantitative
data and experimental protocols provided in this guide serve as a foundational resource for the
continued investigation of this and other PAs.

Future research should focus on elucidating the specific human CYP isozymes involved in (+)-
Intermedine metabolism, quantifying its in vivo toxicokinetics and bioavailability, and further
exploring the complex interplay between different cell death pathways. A deeper understanding
of these mechanisms is crucial for developing accurate risk assessments for human exposure
and for exploring potential therapeutic strategies to mitigate PA-induced liver injury.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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